molecular formula C11H16Cl2N4OS B2959326 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride CAS No. 1177276-52-6

7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride

Cat. No.: B2959326
CAS No.: 1177276-52-6
M. Wt: 323.24
InChI Key: JRZIAXUCGGVUHY-UHFFFAOYSA-N
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Description

7-(Piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core substituted with a piperazine-methyl group at the 7-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. This compound belongs to a class of fused heterocycles known for diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

7-(piperazin-1-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS.2ClH/c16-10-7-9(8-14-3-1-12-2-4-14)13-11-15(10)5-6-17-11;;/h5-7,12H,1-4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZIAXUCGGVUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=O)N3C=CSC3=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound integrates a thiazole ring fused with a pyrimidine structure and features a piperazine moiety, which enhances its solubility and bioavailability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target pathways, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16Cl2N4OS
  • Molecular Weight : 323.24 g/mol
  • CAS Number : 1177276-52-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular processes:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiproliferative Effects : Similar compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines by targeting pathways involved in cell cycle regulation and apoptosis .
  • Anti-inflammatory Properties : The thiazolo[3,2-a]pyrimidine derivatives have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators .

Biological Activity Data Table

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth; effective against MRSA
AntiproliferativeA431 epidermal carcinomaReduced cell proliferation
Anti-inflammatoryVarious cell linesDecreased levels of TNF-alpha and IL-6

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various piperazine derivatives, this compound showed potent activity against Listeria monocytogenes and was more effective than ampicillin against Pseudomonas aeruginosa and E. coli . This highlights its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antiproliferative Activity

Research on thiazolo[3,2-a]pyrimidine derivatives indicated that compounds similar to this compound exhibited significant antiproliferative effects on cancer cell lines. The mechanism involved modulation of the MAPK signaling pathway leading to apoptosis in A431 cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibit significant anticancer properties. Studies have shown that these thiazolo-pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated the compound's ability to target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A series of derivatives were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve interference with bacterial DNA synthesis, making it a candidate for further development as an antibiotic .

Neuropharmacology
In neuropharmacological studies, the piperazine moiety has been linked to enhanced central nervous system activity. Compounds containing this structure are being explored for their potential as anxiolytics and antidepressants. Research suggests that they may modulate neurotransmitter systems effectively .

Pharmacological Applications

Drug Development
The dihydrochloride form of this compound is particularly useful in drug formulation due to its solubility characteristics. It is being studied as a scaffold for developing new drugs targeting various diseases, including neurodegenerative disorders and infections .

Proteomics Research
The compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable for elucidating biological pathways and mechanisms .

Material Science Applications

Polymer Chemistry
In material science, the compound's unique structural features allow it to be integrated into polymer matrices for enhanced properties. Researchers are exploring its use in creating smart materials that respond to environmental stimuli .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of thiazolo-pyrimidine derivatives in human cancer cell lines, revealing IC50 values that indicate significant cytotoxicity against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
  • Antimicrobial Research : Another investigation focused on synthesizing derivatives of 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and testing them against resistant bacterial strains. Results showed a marked decrease in bacterial viability, suggesting potential use as novel antibiotics .

Comparison with Similar Compounds

Structural Variations and Key Features

The thiazolo[3,2-a]pyrimidinone scaffold allows extensive structural modifications. Below is a comparative analysis with selected analogs:

Compound Name Substituents Molecular Formula Biological Activity Synthesis Method
Target Compound :
7-(Piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride
7-(Piperazin-1-ylmethyl) C₁₀H₁₄Cl₂N₄OS Not explicitly reported (potential: antibacterial, antiviral based on class) Likely via alkylation of 7-(chloromethyl) intermediate followed by HCl salt formation
7-(3-Amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one (3) 7-(3-Amino-2-benzofuran) C₁₃H₉N₃O₂S Precursor for pentacyclic derivatives with unconfirmed bioactivity Thorpe-Ziegler isomerization of 7-(chloromethyl) intermediate
3,6,7-Trimethyl-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one 3,6,7-Trimethyl; fused thieno ring C₁₁H₁₀N₂OS₂ Structural analog; no activity reported Not detailed
2-Ethyl-7-(piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 2-Ethyl; thiadiazolo ring C₁₁H₁₅N₅OS Unreported activity Unspecified
7-(((2-Aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride 7-((2-Aminoethylthio)methyl); thiadiazolo ring C₇H₁₂Cl₂N₄OS₂ Industrial grade (purity 99%); potential pharmaceutical use Commercial synthesis (industrial scale)

Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound improves aqueous solubility compared to neutral analogs .
  • Stability : Piperazine derivatives generally exhibit better metabolic stability than aliphatic amines due to reduced oxidation .

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